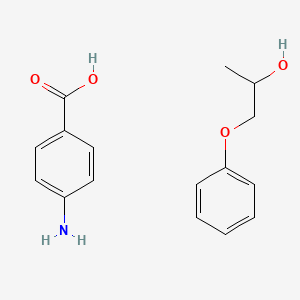

4-Aminobenzoic acid;1-phenoxypropan-2-ol

Description

Properties

CAS No. |

189346-57-4 |

|---|---|

Molecular Formula |

C16H19NO4 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

4-aminobenzoic acid;1-phenoxypropan-2-ol |

InChI |

InChI=1S/C9H12O2.C7H7NO2/c1-8(10)7-11-9-5-3-2-4-6-9;8-6-3-1-5(2-4-6)7(9)10/h2-6,8,10H,7H2,1H3;1-4H,8H2,(H,9,10) |

InChI Key |

CMFHOXCIEVRSDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=CC=C1)O.C1=CC(=CC=C1C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Direct Esterification Protocol

- Activation of Carboxylic Acid : Convert PABA to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Nucleophilic Substitution : React the acid chloride with 1-phenoxypropan-2-ol in anhydrous dichloromethane or THF, catalyzed by triethylamine.

- Workup : Purify the ester via column chromatography (petroleum ether/ethyl acetate).

Example :

| Yield | Reaction Conditions |

|---|---|

| 85% | DCM, Et₃N, 0°C → RT |

Mitsunobu Reaction for Sterically Hindered Alcohols

For alcohols with low nucleophilicity, the Mitsunobu reaction (DEAD, PPh₃) ensures efficient coupling. This method avoids racemization and operates under mild conditions.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Safety Profiles of PABA Synthesis Methods

| Method | Yield (%) | Safety Concerns | Scalability |

|---|---|---|---|

| Hofmann Rearrangement | 85–90 | Low | High |

| Nitration-Reduction | 70–82 | High | Moderate |

| Enzymatic Coupling | 50–60 | None | Low |

Table 2: Esterification Conditions for 1-Phenoxypropan-2-Ol Derivatives

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acid Chloride Route | Et₃N | DCM | 0°C → RT | 85 |

| Mitsunobu Reaction | DEAD/PPh₃ | THF | RT | 78 |

Industrial-Scale Considerations

The Hofmann rearrangement method (CN112745239A) is preferred for large-scale production due to its compatibility with continuous flow reactors and minimal waste generation. In contrast, esterification with 1-phenoxypropan-2-ol requires stringent anhydrous conditions, increasing operational costs.

Chemical Reactions Analysis

Types of Reactions:

-

4-Aminobenzoic Acid:

-

1-Phenoxypropan-2-ol:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include iron, hydrochloric acid, and sodium borohydride.

Substitution: Common reagents include nitric acid, sulfuric acid, and halogens.

Major Products:

4-Aminobenzoic Acid: Major products include aniline derivatives, quinones, and nitro compounds.

1-Phenoxypropan-2-ol: Major products include phenoxyacetone and phenoxypropanolamines.

Scientific Research Applications

Chemistry:

- 4-Aminobenzoic acid is used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .

- 1-Phenoxypropan-2-ol is used as a solvent and intermediate in organic synthesis .

Biology:

- 4-Aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi .

- 1-Phenoxypropan-2-ol has applications in the formulation of various biological products .

Medicine:

- 4-Aminobenzoic acid has been used in the treatment of fibrotic skin disorders and as a sunscreen agent .

- 1-Phenoxypropan-2-ol is used in the formulation of pharmaceuticals .

Industry:

Mechanism of Action

4-Aminobenzoic Acid:

- The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is converted to dihydropteroate by the enzyme dihydropteroate synthase, which is then further converted to folate .

1-Phenoxypropan-2-ol:

Comparison with Similar Compounds

Q & A

Q. How can researchers integrate these compounds into a metabolomics study to explore their roles in microbial pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.